molecular formula C12H14O4S B14678126 (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid CAS No. 37662-20-7

(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid

Cat. No.: B14678126
CAS No.: 37662-20-7
M. Wt: 254.30 g/mol
InChI Key: FAHFHPIWIHUPCD-NSHDSACASA-N
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Description

(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid is an organic compound with a unique structure that combines an acetyloxy group, a benzylsulfanyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid typically involves the esterification of a suitable precursor. One common method is the reaction of (2R)-3-(benzylsulfanyl)propanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyloxy group can be reduced to a hydroxyl group.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The benzylsulfanyl group can modulate the activity of proteins through covalent modification or binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Acetyloxy)-3-(methylsulfanyl)propanoic acid: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    (2R)-2-(Acetyloxy)-3-(phenylsulfanyl)propanoic acid: Similar structure but with a phenylsulfanyl group.

Uniqueness

(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

37662-20-7

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

(2R)-2-acetyloxy-3-benzylsulfanylpropanoic acid

InChI

InChI=1S/C12H14O4S/c1-9(13)16-11(12(14)15)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

FAHFHPIWIHUPCD-NSHDSACASA-N

Isomeric SMILES

CC(=O)O[C@@H](CSCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)OC(CSCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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